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molecular formula C9H11N B108954 1,2,3,4-Tetrahydroquinoline CAS No. 635-46-1

1,2,3,4-Tetrahydroquinoline

Cat. No. B108954
M. Wt: 133.19 g/mol
InChI Key: LBUJPTNKIBCYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05122244

Procedure details

1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride ##STR25## The title compound is prepared from 1-methyl1,2,3,4-tetrahydroquinoline (obtained from 1,2,3,4tetrahydroquinoline by heating with trimethylphosphate (according to Huisgen et al., Chem. Ber. 92, 203 (1959)). The crude product is produced in the usual manner analogous to Examples 10 and 11 and purified on silica gel 60 (Merck) with isopropanol/n-butylacetate/water=5:3:2. The title compound is obtained by dissolving this in acetone after addition of ethereal hydrochloric acid, m.p. 123°-124° C. (decomp.), TLC: silica gel 60, mobile phase: isopropanol/n-butylacetate/water=5:3:2, Rf =0.7.
Name
1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[N:3]1[C:12]2[C:7](=[CH:8][C:9](N=O)=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1.CN1C2C(=CC=CC=2)CCC1>>[NH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
1-methyl-6-nitroso-1,2,3.4-tetrahydroquinoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1CCCC2=CC(=CC=C12)N=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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